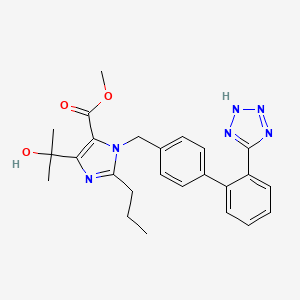

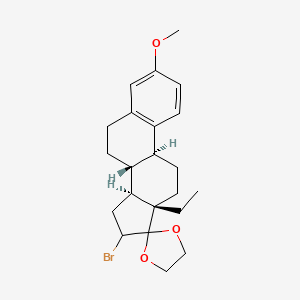

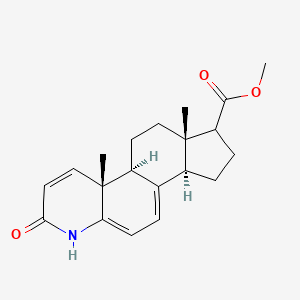

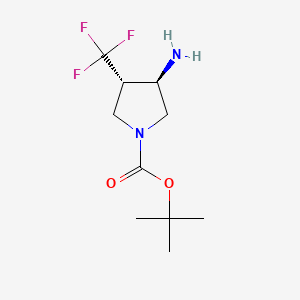

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate, or (3R,4S)-tBAP, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile chemical with a wide range of applications in the laboratory.

Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

This compound belongs to a class of chemicals that serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Its structural framework, particularly the pyrrolidine ring, is central to synthesizing diverse N-heterocycles. These N-heterocycles, such as piperidines, pyrrolidines, and azetidines, are crucial in creating natural products and compounds with therapeutic potential. The use of tert-butyl and trifluoromethyl groups enhances stereoselectivity, making this compound valuable in producing enantiomerically pure substances (Philip et al., 2020).

Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient pharmacophore space exploration due to sp3-hybridization and contributes significantly to the stereochemistry of molecules. This structural feature enhances three-dimensional coverage, impacting drug design and development significantly (Li Petri et al., 2021).

Plant Defense Mechanism

In plant biology, the pyrrolidine structure plays a role in defense against pathogens. Research has shown that compounds structurally related to pyrrolidines are involved in plant defense mechanisms, underscoring the importance of such chemical structures in natural resistance processes (Qamar et al., 2015).

Synthetic Routes and Catalysis

The compound's framework is instrumental in synthesizing various bioactive molecules. It acts as a precursor in multiple synthetic pathways, offering insights into more sustainable and efficient methods of producing pharmacologically active compounds. This aspect is crucial for developing new drugs and understanding the chemical basis of their activity (Mi, 2015).

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBVBJFGYWTQJ-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-tert-Butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.